molecular formula C14H13BrO2 B13621135 4'-Bromo-2,3-dimethoxybiphenyl

4'-Bromo-2,3-dimethoxybiphenyl

Cat. No.: B13621135
M. Wt: 293.15 g/mol
InChI Key: XPAIKZIQQWIENG-UHFFFAOYSA-N
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Description

4’-Bromo-2,3-dimethoxybiphenyl is an organic compound with the molecular formula C14H13BrO2 It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4’ position and two methoxy groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4’-Bromo-2,3-dimethoxybiphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For 4’-Bromo-2,3-dimethoxybiphenyl, the reaction would involve coupling 2,3-dimethoxyphenylboronic acid with 4-bromobiphenyl under mild conditions .

Industrial Production Methods

Industrial production of 4’-Bromo-2,3-dimethoxybiphenyl may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2,3-dimethoxybiphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the methoxy groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated biphenyls or modified methoxy derivatives.

Scientific Research Applications

4’-Bromo-2,3-dimethoxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromo-2,3-dimethoxybiphenyl depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy groups and bromine atom can influence its binding affinity and specificity to these targets. The exact pathways involved would vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Bromo-2,3-dimethoxybiphenyl is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of bromine and methoxy groups at these positions provides distinct properties compared to other similar compounds.

Properties

Molecular Formula

C14H13BrO2

Molecular Weight

293.15 g/mol

IUPAC Name

1-(4-bromophenyl)-2,3-dimethoxybenzene

InChI

InChI=1S/C14H13BrO2/c1-16-13-5-3-4-12(14(13)17-2)10-6-8-11(15)9-7-10/h3-9H,1-2H3

InChI Key

XPAIKZIQQWIENG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=CC=C(C=C2)Br

Origin of Product

United States

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